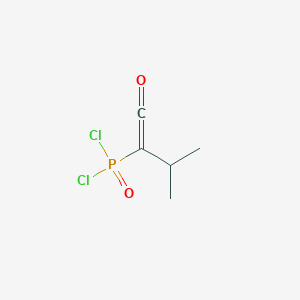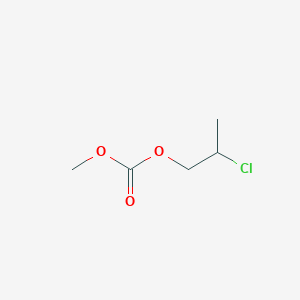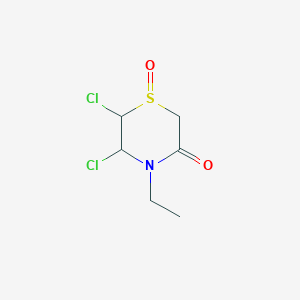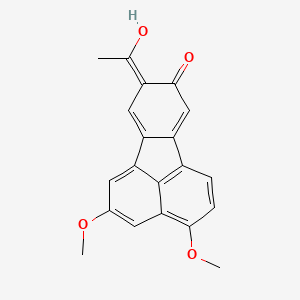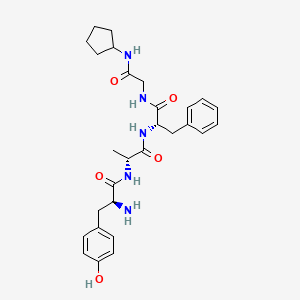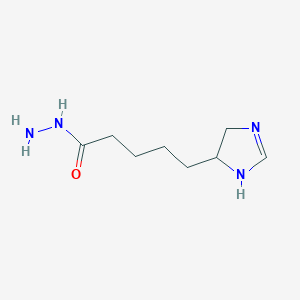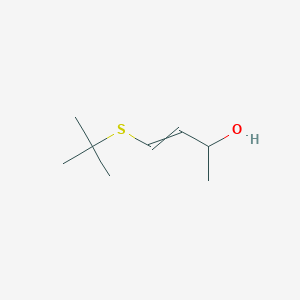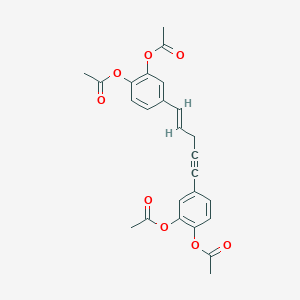
1,2-Benzenediol, 4,4'-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, 4,4’-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4,4’-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate typically involves multiple steps. The starting materials are often 1,2-benzenediol and a suitable alkyne derivative. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 4,4’-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield dihydroxy derivatives.
Scientific Research Applications
1,2-Benzenediol, 4,4’-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies related to enzyme activity and inhibition, as well as in the development of bioactive compounds.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4,4’-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol:
4,4’-(1E)-1,2-Ethenediylbis[1,2-benzenediol]: This compound has a similar core structure but differs in the nature of the linking groups.
Uniqueness
1,2-Benzenediol, 4,4’-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications that require specific reactivity and functionality.
Properties
CAS No. |
83654-15-3 |
|---|---|
Molecular Formula |
C25H22O8 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
[2-acetyloxy-4-[(E)-5-(3,4-diacetyloxyphenyl)pent-1-en-4-ynyl]phenyl] acetate |
InChI |
InChI=1S/C25H22O8/c1-16(26)30-22-12-10-20(14-24(22)32-18(3)28)8-6-5-7-9-21-11-13-23(31-17(2)27)25(15-21)33-19(4)29/h6,8,10-15H,5H2,1-4H3/b8-6+ |
InChI Key |
PORSVYZKNRKHHP-SOFGYWHQSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/CC#CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CCC#CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14405997.png)
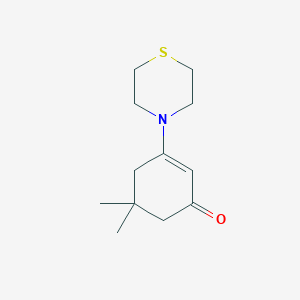
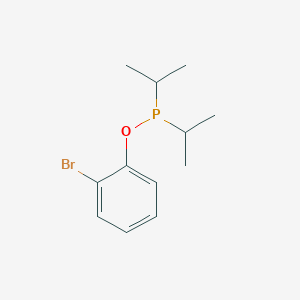
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
